

Unveiling Pulvilloric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pulvilloric acid*

Cat. No.: B15559912

[Get Quote](#)

An In-Depth Exploration of the Chemical Characteristics, Biological Activities, and Synthetic Methodologies of a Promising Fungal Metabolite.

For Immediate Release

Pulvilloric acid, a naturally occurring compound produced by the fungus *Penicillium pulvillorum*, has garnered interest in the scientific community for its antibiotic properties. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and synthetic approaches, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Pulvilloric acid, with the molecular formula $C_{15}H_{18}O_5$, is structurally identified as a quinone methide.^[1] While a specific CAS (Chemical Abstracts Service) number for **Pulvilloric acid** is not readily available in public databases, its unique structure and biological activity make it a compound of significant interest. The PubChem Compound ID (CID) for **Pulvilloric acid** is 101281386.^[2]

One of the notable chemical properties of **Pulvilloric acid** is its inherent instability. It is particularly susceptible to degradation when exposed to aqueous sodium hydroxide.^[1] Further research is required to fully elucidate its physicochemical properties.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₈ O ₅	[2]
PubChem CID	101281386	[2]
Structure	Quinone methide	[1]
Stability	Unstable in aqueous sodium hydroxide	[1]

Biological Activity and Antimicrobial Spectrum

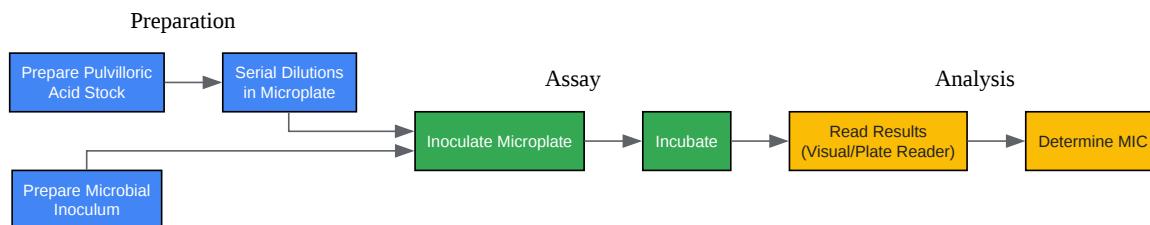
Pulvilloric acid is recognized as an antibiotic substance with both antifungal and antibacterial properties. To quantitatively assess its efficacy, the determination of Minimum Inhibitory Concentration (MIC) values against a spectrum of clinically relevant microorganisms is crucial. The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.

Experimental Protocols: Broth Microdilution Assay for MIC Determination

The following is a generalized protocol for a broth microdilution assay, which can be adapted for testing **Pulvilloric acid**.

Objective: To determine the minimum concentration of **Pulvilloric acid** that inhibits the visible growth of a specific microorganism.

Materials:


- **Pulvilloric acid**
- Test microorganism (bacterial or fungal strain)
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microtiter plates

- Pipettes and sterile tips
- Incubator
- Spectrophotometer or plate reader (optional, for quantitative growth assessment)

Procedure:

- Preparation of **Pulvilloric Acid** Stock Solution: Prepare a stock solution of **Pulvilloric acid** in a suitable solvent (e.g., DMSO) at a known concentration.
- Serial Dilutions: Perform a series of two-fold serial dilutions of the **Pulvilloric acid** stock solution in the appropriate broth medium directly in the wells of a 96-well plate. This will create a concentration gradient of the compound.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).
- Inoculation: Inoculate each well of the microtiter plate (containing the serially diluted **Pulvilloric acid**) with the prepared microbial suspension. Include a positive control well (microorganism and broth, no compound) and a negative control well (broth only).
- Incubation: Incubate the microtiter plate at the optimal temperature and for the appropriate duration for the specific test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
- MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **Pulvilloric acid** at which there is no visible growth of the microorganism. The results can also be read using a plate reader to measure absorbance.

Diagram of Broth Microdilution Workflow:

[Click to download full resolution via product page](#)

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

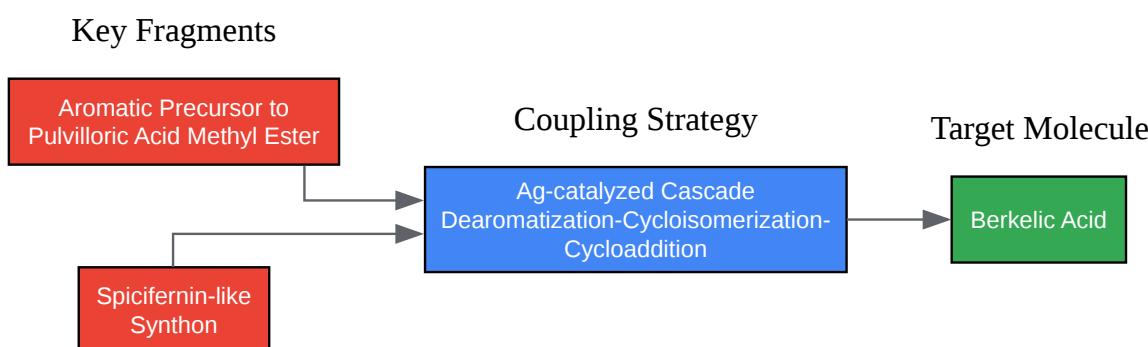
Synthesis of Pulvilloric Acid

The total synthesis of (\pm)-**pulvilloric acid** has been reported in the literature, providing a pathway to obtain this natural product for further study. Additionally, a concise, enantioconvergent synthesis of the aromatic precursor to **pulvilloric acid** methyl ester has been achieved.^[3] This synthetic route involved eight steps and resulted in a 48% overall yield.
[3]

Experimental Protocols: Synthesis of a Precursor to Pulvilloric Acid Methyl Ester

While a detailed step-by-step protocol for the complete synthesis of **Pulvilloric acid** is extensive, a key aspect of a reported synthesis of its precursor is highlighted below. This provides insight into the chemical strategies employed.

Key Transformation: Condensation to form the isochroman acetal core.


Reactants:

- A triol precursor (21)
- Triethyl orthoformate

Procedure (adapted from a described synthesis):

- The triol precursor is subjected to condensation with triethyl orthoformate.
- This reaction yields the isochroman acetal (22), which serves as the precursor to **pulvilloric acid** methyl ester.[3]

Logical Relationship of Synthetic Approach:

[Click to download full resolution via product page](#)

A conceptual diagram illustrating a synthetic strategy inspired by **Pulvilloric acid** for the total synthesis of Berkelic acid.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the precise mechanism of action of **Pulvilloric acid** and its potential interactions with cellular signaling pathways. Further research is warranted to investigate these aspects, which could reveal novel therapeutic targets and provide a deeper understanding of its biological activity.

Future studies could explore the effects of **Pulvilloric acid** on key cellular processes in susceptible microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Additionally, investigating its impact on signaling pathways in host cells could shed light on any potential immunomodulatory or other pharmacological effects.

Conclusion

Pulvilloric acid represents a promising natural product with demonstrated antimicrobial activity. This guide has summarized the current knowledge regarding its chemical properties, biological effects, and synthetic methodologies. The provided experimental frameworks offer a starting point for researchers to further investigate this intriguing molecule. The elucidation of its complete physicochemical profile, a detailed antimicrobial spectrum with specific MIC values, and its mechanism of action will be crucial for unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The structure of pulvilloric acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Pulvilloric acid | C15H18O5 | CID 101281386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unveiling Pulvilloric Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15559912#pulvilloric-acid-cas-number-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com